molecular formula C7H8N2S B6166808 4-cyclopropylpyrimidine-2-thiol CAS No. 155957-45-2

4-cyclopropylpyrimidine-2-thiol

Cat. No.: B6166808
CAS No.: 155957-45-2
M. Wt: 152.2
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Description

4-Cyclopropylpyrimidine-2-thiol is a heterocyclic compound that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a thiol group at the 2-position. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing the necessary functional groups. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions are often carried out under controlled conditions using catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 4-cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with nucleic acids and other biomolecules contributes to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

4-Cyclopropylpyrimidine-2-thiol can be compared with other similar compounds, such as:

    2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    4-Phenylpyrimidine-2-thiol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

CAS No.

155957-45-2

Molecular Formula

C7H8N2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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